molecular formula C14H14BrNO3S B6009487 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide

3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B6009487
M. Wt: 356.24 g/mol
InChI Key: WWAMBKOIYWAIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its diverse properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. By inhibiting carbonic anhydrase, this compound reduces the production of bicarbonate and protons, leading to a decrease in the acidity of the body fluids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a wide range of effects on various biological processes such as acid-base balance, ion transport, and cell signaling. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow appropriate safety protocols.

Future Directions

There are several future directions for the research on 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide. One area of interest is the development of new derivatives of this compound with improved selectivity and potency. Another area of research is the investigation of the mechanism of action of this compound in various biological processes. Finally, the therapeutic potential of this compound in the treatment of various diseases such as glaucoma, epilepsy, and cancer should be further explored.
Conclusion:
This compound is a valuable tool for scientific research due to its ability to selectively inhibit carbonic anhydrase. It has a wide range of biochemical and physiological effects and has shown therapeutic potential in the treatment of various diseases. However, it is important to use this compound in a controlled manner and to follow appropriate safety protocols. There are several future directions for research on this compound, including the development of new derivatives and the investigation of its mechanism of action in various biological processes.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization in a suitable solvent.

Scientific Research Applications

3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been found to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and cancer.

Properties

IUPAC Name

3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-10-3-5-11(6-4-10)16-20(17,18)12-7-8-14(19-2)13(15)9-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAMBKOIYWAIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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